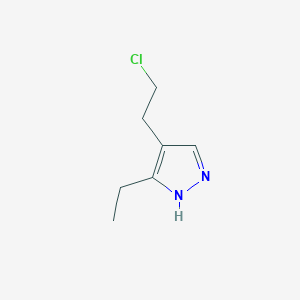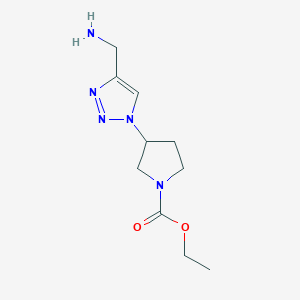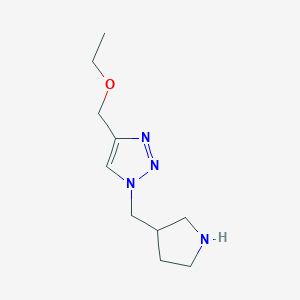
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole
Vue d'ensemble
Description
4-(2-Chloroethyl)-3-isopropyl-1H-pyrazole (CEIP) is an organic compound that has recently gained attention in the scientific community due to its various applications in research and medicine. CEIP has a wide range of uses, including as a chemical synthesis reagent, a biochemical probe, and a drug target. This compound has been extensively studied in recent years, and its potential applications are still being explored. In
Applications De Recherche Scientifique
Synthesis and Functionalization of Pyrazoles
Pyrazoles, including compounds like 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole, have been synthesized with various functionalized substituents at specific positions on the ring, showcasing their adaptability for different scientific applications. For instance, Grotjahn et al. (2002) described a flexible synthesis approach that allows the attachment of different groups at C3 and C5 positions, offering a pathway to create a range of pyrazoles that can serve as ligands. These ligands, interestingly, have potential applications where the ring nitrogen not bound to the metal could be available for hydrogen bonding (Grotjahn et al., 2002).
Catalysis and Nanoparticle Formation
The realm of catalysis and nanoparticle synthesis also benefits from the unique properties of pyrazoles. Sharma et al. (2013) demonstrated how pyrazole derivatives could be used to synthesize palladium(II) complexes, which showed not only promise as catalysts for Suzuki-Miyaura coupling reactions but also as precursors for the creation of palladium chalcogenide nanoparticles. These nanoparticles, interestingly, were found to catalyze Suzuki coupling reactions themselves, indicating a dual role in catalysis (Sharma et al., 2013).
Synthesis of Metal Complexes
The synthesis of metal complexes using pyrazole derivatives as ligands is another significant application. For example, Reger et al. (2003) described the synthesis of a silver(I) complex involving a pyrazole derivative, showcasing how these compounds can form complex structures with metals, which may have implications in various chemical processes or material science applications (Reger et al., 2003).
Optoelectronic Applications
Finally, the synthesis of organic thin films using pyrazole derivatives has been explored due to their potential in optoelectronic applications. Cetin et al. (2018) synthesized and characterized oligo-pyrazole-based thin films, focusing on their optical properties, which are crucial for applications in optoelectronics (Cetin et al., 2018).
Propriétés
IUPAC Name |
4-(2-chloroethyl)-5-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTUYVNRRQPCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-3-isopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















